

BDP5290: A Potent Dual Inhibitor of MRCK and ROCK Kinases

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BDP5290 is a potent, small-molecule inhibitor targeting both the myotonic dystrophy kinase-related CDC42-binding kinases (MRCK) and the Rho-associated coiled-coil containing protein kinases (ROCK). This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **BDP5290**. It details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant in vitro and cell-based assays. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery investigating the roles of MRCK and ROCK signaling in various pathological conditions.

Chemical Structure and Properties

BDP5290, with the IUPAC name 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, is a 2-pyridyl pyrazole amide compound.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference(s)	
IUPAC Name	4-chloro-1-(4-piperidyl)-N-[5- (2-pyridyl)-1H-pyrazol-4- yl]pyrazole-3-carboxamide	[1]	
Synonyms	BDP00005290	[1]	
Molecular Formula	C17H18CIN7O	[2]	
Molecular Weight	371.82 g/mol	[3]	
CAS Number	1817698-21-7	[2]	
Appearance	Solid Powder	[2]	
Solubility	Soluble in DMSO	[2]	

Chemical Structure:

BDP5290 Chemical Structure

Pharmacological Properties

BDP5290 is a potent inhibitor of both MRCK and ROCK kinases, which are key regulators of the actin-myosin cytoskeleton.[4] The inhibitory activity of **BDP5290** has been characterized through various in vitro kinase assays.

In Vitro Kinase Inhibition

The inhibitory potency of **BDP5290** against MRCK and ROCK isoforms is presented in the following table.

Target Kinase	IC50 (nM)	Ki (nM)	Reference(s)
MRCKα	10	10	[3]
мкскв	100	4	[3]
ROCK1	5	N/A	[3]
ROCK2	50	N/A	[3]



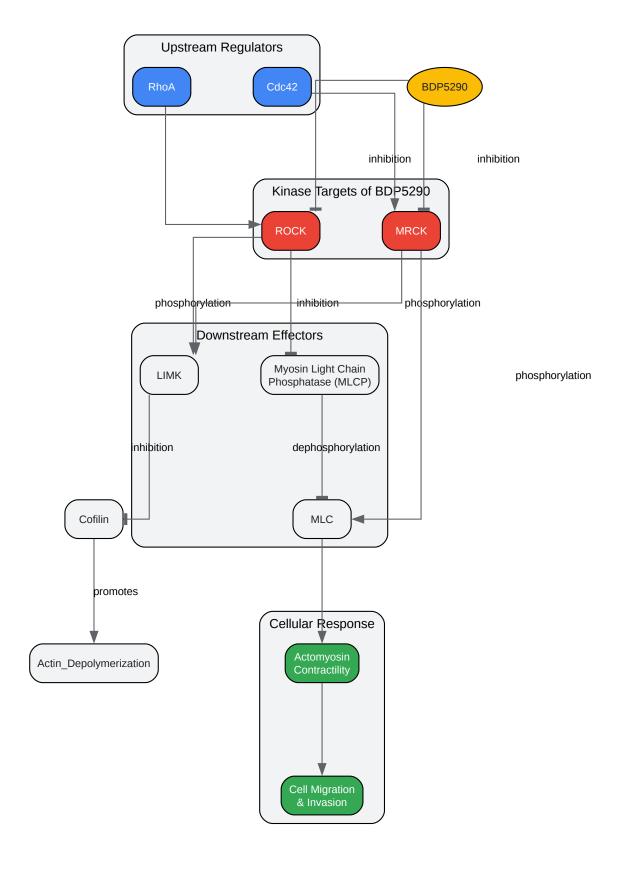
N/A: Not Available

Mechanism of Action

BDP5290 exerts its biological effects by inhibiting the phosphorylation of downstream targets of MRCK and ROCK kinases. A primary substrate for both kinase families is the Myosin Light Chain (MLC), which, upon phosphorylation, promotes actomyosin contractility.[4] By inhibiting MRCK and ROCK, BDP5290 effectively reduces MLC phosphorylation, leading to a decrease in cellular contractility, which in turn can inhibit processes such as cell migration and invasion. [1]

The signaling pathways involving MRCK and ROCK are often activated by the Rho family of small GTPases, specifically Cdc42 for MRCK and RhoA for ROCK.[4]





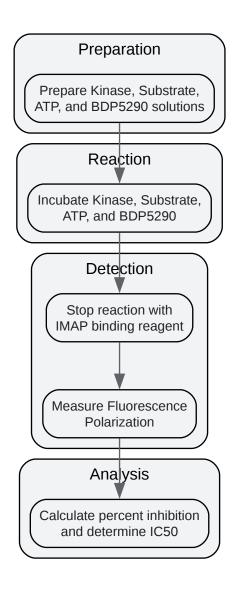
Click to download full resolution via product page

BDP5290 Signaling Pathway Inhibition



Experimental Protocols In Vitro Kinase Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization-based assay to determine the in vitro inhibitory activity of **BDP5290** against MRCK and ROCK kinases.[3]



Click to download full resolution via product page

In Vitro Kinase Assay Workflow

Materials:

Recombinant MRCKα, MRCKβ, ROCK1, or ROCK2 kinase (8-12 nM final concentration)



- FAM-S6-ribosomal protein derived peptide substrate (100 nM final concentration)
- ATP (1 μM final concentration)
- BDP5290 (various concentrations for dose-response)
- Assay Buffer (specific for MRCK or ROCK)
- IMAP Binding Reagent
- 384-well black microplate
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Prepare serial dilutions of BDP5290 in DMSO.
- In a 384-well plate, add the following to each well:
 - Kinase
 - FAM-labeled peptide substrate
 - BDP5290 or DMSO (for control)
 - Assay Buffer
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction by adding the IMAP binding reagent.
- Incubate for a further 30 minutes at room temperature to allow for binding.
- Measure the fluorescence polarization on a compatible plate reader.

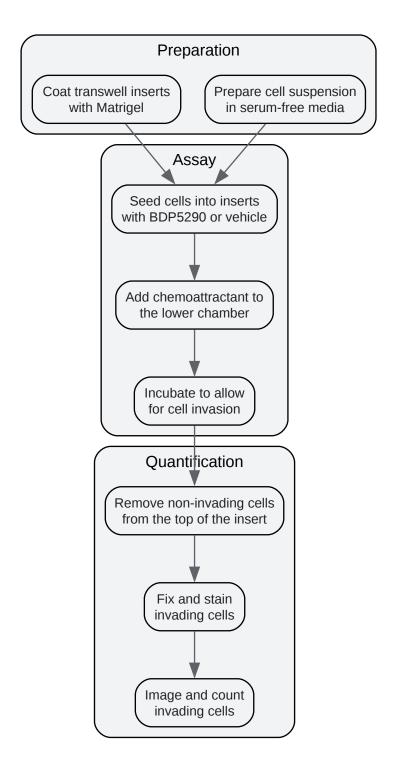


• Calculate the percent inhibition for each **BDP5290** concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Invasion Assay (Boyden Chamber)

This protocol outlines a method to assess the effect of **BDP5290** on cancer cell invasion through a basement membrane matrix.[5]





Click to download full resolution via product page

Cell Invasion Assay Workflow

Materials:



- Cancer cell line (e.g., MDA-MB-231)
- Boyden chamber inserts (8 μm pore size)
- · Matrigel basement membrane matrix
- Cell culture medium (serum-free and serum-containing)
- BDP5290
- Cotton swabs
- Fixation and staining reagents (e.g., methanol and crystal violet)
- Microscope

Procedure:

- Thaw Matrigel on ice and dilute with cold, serum-free medium.
- Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C.
- Culture cancer cells to sub-confluency and then serum-starve them overnight.
- Harvest the cells and resuspend them in serum-free medium containing various concentrations of BDP5290 or DMSO (vehicle control).
- Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
- Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubate the plate for 24-48 hours at 37°C in a humidified incubator.
- After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
- Fix the invading cells on the lower surface of the membrane with methanol.



- Stain the fixed cells with crystal violet.
- Wash the inserts and allow them to air dry.
- Image the stained cells using a microscope and quantify the number of invading cells per field of view.

Conclusion

BDP5290 is a valuable chemical probe for studying the biological functions of MRCK and ROCK kinases. Its potent and dual inhibitory activity allows for the investigation of signaling pathways that regulate actomyosin contractility, cell migration, and invasion. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting these kinases in diseases such as cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BDP5290 supplier | CAS 1817698-21-7 | MRCK inhibitor | AOBIOUS [aobious.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small-molecule MRCK inhibitor blocks cancer cell invasion PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BDP5290: A Potent Dual Inhibitor of MRCK and ROCK Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139109#bdp5290-chemical-structure-and-properties]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com